molecular formula C15H13F2NO4S B263611 Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate

Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate

Cat. No. B263611
M. Wt: 341.3 g/mol
InChI Key: PWUZASJJEPJMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate, also known as DFB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide-based compound that has been synthesized and studied extensively for its potential applications in various fields.

Mechanism of Action

Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate works by binding to the active site of PKC and inhibiting its activity. This leads to a decrease in the phosphorylation of target proteins, which in turn affects various cellular processes. This compound has been shown to be a selective inhibitor of PKC, with little or no effect on other kinases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. This compound has also been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has several advantages as a research tool, including its high purity and specificity for PKC inhibition. It has also been shown to have low toxicity and minimal side effects in vivo. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate. One potential area of study is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the use of this compound as a tool to study the role of PKC in various disease processes, including cancer, diabetes, and cardiovascular disease. Additionally, further investigation of the biochemical and physiological effects of this compound could lead to the identification of new therapeutic targets and the development of novel treatments for various diseases.

Synthesis Methods

The synthesis of Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate involves the reaction of 2,4-difluorobenzenesulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base. The reaction yields this compound as a white solid with a high yield and purity. The synthesis of this compound has been optimized to produce large quantities of the compound for research purposes.

Scientific Research Applications

Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has been used in various scientific research applications due to its unique properties. It has been studied as a potential inhibitor of protein kinase C (PKC), which plays a crucial role in cellular signaling and regulation. This compound has also been used as a tool to study the role of PKC in various biological processes, including cell proliferation, differentiation, and apoptosis.

properties

Molecular Formula

C15H13F2NO4S

Molecular Weight

341.3 g/mol

IUPAC Name

ethyl 4-[(2,4-difluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H13F2NO4S/c1-2-22-15(19)10-3-6-12(7-4-10)18-23(20,21)14-8-5-11(16)9-13(14)17/h3-9,18H,2H2,1H3

InChI Key

PWUZASJJEPJMIR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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